molecular formula C15H16O2 B1649313 Myrrhone CAS No. 183551-83-9

Myrrhone

Cat. No.: B1649313
CAS No.: 183551-83-9
M. Wt: 228.29
InChI Key: SHEOKDCVBGTHJG-UHFFFAOYSA-N
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Description

1,5,8-Trimethyl-8,9-dihydro-7H-benzo ebenzofuran-6-one , also known as myrrhone , is a natural compound with the following chemical structure: . It falls within the category of natural substances and extractives .


Molecular Structure Analysis

The molecular formula of this compound is C15H16O2 , and its molecular weight is approximately 228.29 g/mol . The compound exhibits a benzofuran core structure with three methyl groups (1, 5, and 8 positions) and a carbonyl group (6 position) .


Physical and Chemical Properties Analysis

  • Solubility : this compound is soluble in water at an estimated concentration of 3.274 mg/L at 25°C .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

1,5,8-Trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one, as a compound from the benzofuran family, has its derivatives extensively researched in the field of chemical synthesis and structural analysis. For instance, studies have synthesized and characterized various benzofuran derivatives, analyzing their structural nuances through techniques like X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These compounds show unique structural features, like the orientation of phenyl rings and the interaction of substituents with the benzofuran core, which are critical in understanding their chemical behavior and potential applications (Choi et al., 2008), (Choi et al., 2008).

Pharmaceutical and Biological Activity

Benzofuran derivatives, similar to 1,5,8-Trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one, have been extensively researched for their biological and pharmaceutical activities. For example, certain derivatives have been studied for their antibacterial properties against various bacterial strains, highlighting the potential of these compounds in developing new antibacterial agents (Urzúa et al., 2008). Additionally, derivatives have been explored for their cytotoxic activity, showing potential as anticancer agents (Li et al., 2005).

Material Science and Other Applications

In the field of material science and other industrial applications, benzofuran and its derivatives are pivotal. They are utilized in a wide array of applications ranging from pharmaceuticals to agrochemicals, textiles, and polymers. Their unique chemical properties make them suitable for various industrial processes and products (Keay et al., 2008).

Properties

IUPAC Name

1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-8-4-11-14(12(16)5-8)9(2)6-13-15(11)10(3)7-17-13/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEOKDCVBGTHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC3=C2C(=CO3)C)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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